molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5

Thieno[3,4-c]pyrrole-4,6-dione

Cat. No. B1257111
CAS RN: 6007-82-5
M. Wt: 153.16 g/mol
InChI Key: GKTQKQTXHNUFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an electron-deficient unit that has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization .


Synthesis Analysis

TPD-based polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . A convenient synthetic route of TPD acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .


Molecular Structure Analysis

The TPD unit shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions, reducing bandgaps when incorporated into polymer backbones .


Chemical Reactions Analysis

TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . This provides a possibility for large quantity preparation .


Physical And Chemical Properties Analysis

TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .

Scientific Research Applications

Application in Phosphorescent Organic Light Emitting Diodes (PhOLEDs)

Thieno[3,4-c]pyrrole-4,6-dione has been explored as a novel building block for donor-acceptor based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). A study by Kautny et al. (2017) introduced thieno[3,4-c]pyrrole-4,6-dione acceptor with carbazole donors linked via a phenylene linker for red PhOLED devices. These materials achieved high current efficiency, external quantum efficiency, and power efficiency, marking the first successful application in PhOLEDs (Kautny et al., 2017).

Use in Thin-Film Transistors and Solar Cell Applications

Nassar et al. (2022) synthesized homopolymers using thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide derivatives, which were identified as potential electron acceptors in solar cell applications. These polymers showed significant electron mobilities and band gaps suitable for high-performance thin-film transistors (Nassar et al., 2022).

Development of Low-Bandgap Copolymers for Efficient Solar Cells

A low-bandgap thieno[3,4-c]pyrrole-4,6-dione-based copolymer, PBDTTPD, was designed and synthesized for bulk-heterojunction photovoltaic devices by Zou et al. (2010). This polymer showed a broad absorption in the visible region and demonstrated a power conversion efficiency of 5.5% in solar cells (Zou et al., 2010).

Air-Processed Polymer Solar Cells

Najari et al. (2015) developed polymers based on thieno[3,4-c]pyrrole-4,6-dione derivatives for organic bulk heterojunction solar cells. These materials exhibited promising results in air-processed polymer solar cells with power conversion efficiencies up to 7.1% (Najari et al., 2015).

Progress in Organic Solar Cells and Transistors

He et al. (2016) reviewed the progress of thieno[3,4-c]pyrrole-4,6-dione-based copolymers in organic solar cells and transistors, highlighting their applications due to the high power conversion efficiency and mobility of these copolymers (He et al., 2016).

Mechanism of Action

TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties . They show the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .

Future Directions

TPD-polymers have great potential applications in OSCs toward large-area devices . A key strategy to realize the application of OSCs is to optimize the synthetic method of the active layer materials . This study presents a low-cost approach to synthesizing electron-deficient TPD units for the construction of PD materials with excellent universality and superior performance .

properties

IUPAC Name

thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQKQTXHNUFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,4-c]pyrrole-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,4-c]pyrrole-4,6-dione
Reactant of Route 2
Reactant of Route 2
Thieno[3,4-c]pyrrole-4,6-dione
Reactant of Route 3
Reactant of Route 3
Thieno[3,4-c]pyrrole-4,6-dione
Reactant of Route 4
Reactant of Route 4
Thieno[3,4-c]pyrrole-4,6-dione
Reactant of Route 5
Thieno[3,4-c]pyrrole-4,6-dione
Reactant of Route 6
Thieno[3,4-c]pyrrole-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.